molecular formula C22H26N2O B14706321 Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- CAS No. 22012-09-5

Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl-

Cat. No.: B14706321
CAS No.: 22012-09-5
M. Wt: 334.5 g/mol
InChI Key: VKGZNPUQAZGNBP-UHFFFAOYSA-N
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Description

Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a butyl group and a dibenz(b,f)oxepin moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- involves several steps. One common method includes the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers. These diaryl ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride (TiCl4) and zinc (Zn) in tetrahydrofuran (THF) to yield the dibenz(b,f)oxepin framework

Chemical Reactions Analysis

Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for the introduction of various substituents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a role in its anxiolytic and antidepressant effects. The dibenz(b,f)oxepin moiety may contribute to its overall biological activity by interacting with other cellular targets.

Comparison with Similar Compounds

Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- can be compared with other similar compounds, such as:

Properties

CAS No.

22012-09-5

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

1-benzo[b][1]benzoxepin-5-yl-4-butylpiperazine

InChI

InChI=1S/C22H26N2O/c1-2-3-12-23-13-15-24(16-14-23)20-17-18-8-4-6-10-21(18)25-22-11-7-5-9-19(20)22/h4-11,17H,2-3,12-16H2,1H3

InChI Key

VKGZNPUQAZGNBP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)C2=CC3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

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